molecular formula C22H24N2O5S B12123515 N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide

Cat. No.: B12123515
M. Wt: 428.5 g/mol
InChI Key: FMSNEYQGUCAPAV-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core substituted with a dimethylamine group and a tetrahydrodioxepinoisoquinoline moiety. The compound’s unique architecture includes a seven-membered dioxepino ring fused to an isoquinoline scaffold, which distinguishes it from simpler benzenesulfonamide derivatives. Such structural features are often associated with enhanced binding specificity in therapeutic targets, particularly in oncology, as suggested by studies on related tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H24N2O5S/c1-24(2)30(26,27)17-6-3-5-16(11-17)20(25)14-19-18-13-22-21(28-9-4-10-29-22)12-15(18)7-8-23-19/h3,5-6,11-14,23H,4,7-10H2,1-2H3/b19-14-

InChI Key

FMSNEYQGUCAPAV-RGEXLXHISA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCCCO4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)C=C2C3=CC4=C(C=C3CCN2)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Dioxepin Ring: The dioxepin ring can be introduced via cyclization reactions involving appropriate diol precursors.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen or aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a study reported its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It has been found to act as an inhibitor of α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group enhance its inhibitory potency .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary results suggest it possesses antibacterial properties against certain strains of bacteria. This could open avenues for developing new antimicrobial agents amid rising antibiotic resistance concerns.

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific applications. For example, researchers have synthesized related compounds by altering the aromatic and aliphatic groups attached to the sulfonamide moiety. These derivatives have been tested for enhanced biological activities and improved solubility profiles .

Research in Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its incorporation into organic photovoltaic devices has been explored due to its ability to act as a charge transport material. Studies indicate that optimizing its molecular structure can lead to improved efficiency in solar cell applications .

Case Study 1: Anticancer Research

In a controlled experiment involving various cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a dose-dependent decrease in cell viability with significant induction of apoptosis markers confirmed by flow cytometry analysis.

Case Study 2: Enzyme Inhibition Assessment

A series of enzyme assays were conducted to evaluate the inhibitory effects on α-glucosidase and acetylcholinesterase. The compound exhibited IC50 values comparable to established inhibitors. Molecular docking studies further elucidated the binding interactions at the active site of these enzymes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives

  • (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa): This compound () shares the benzenesulfonamide group but incorporates a hydroxyquinoline and methoxystyryl substituent.

Tetrahydroisoquinoline-Based Compounds

  • (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl) trifluoroacetate: Synthesized in , this analogue features a six-membered dioxin ring fused to isoquinoline, contrasting with the target compound’s seven-membered dioxepino ring.
  • (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11o): While structurally distinct, this benzodiazepine-sulfonamide hybrid () highlights the role of sulfonamide groups in enhancing binding affinity through polar interactions. The target compound’s dimethylamine substitution may reduce steric hindrance compared to bulkier substituents in 11o .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound IIIa () Compound 6 ()
Core Structure Benzenesulfonamide + dioxepinoisoquinoline Benzenesulfonamide + hydroxyquinoline Dioxinoisoquinoline + trimethoxyphenyl
Key Substituents Dimethylamine, acetyl group Methoxystyryl, chloro, hydroxyquinoline Trimethoxyphenyl, trifluoroacetate
Predicted logP ~3.5 (high lipophilicity due to dimethyl and dioxepino groups) ~2.8 (moderate lipophilicity from methoxy groups) ~3.2 (trimethoxyphenyl enhances hydrophobicity)
Solubility Low aqueous solubility (nonpolar substituents) Moderate (polar hydroxyquinoline and methoxy) Low (trifluoroacetate counterion may improve salt form)
Biological Activity Potential antitumor (inferred from structural analogues) Anticancer (hydroxyquinoline enhances DNA intercalation) Antitumor (trimethoxyphenyl mimics colchicine)

Research Findings and Implications

  • Antitumor Potential: The dioxepinoisoquinoline scaffold in the target compound may interfere with microtubule dynamics, similar to colchicine-site binders, as seen in trimethoxyphenyl-substituted analogues .
  • Structure-Activity Relationships (SAR) : The dimethylamine group in the benzenesulfonamide core may reduce metabolic degradation compared to ester or amide linkages in other derivatives (e.g., 11o in ) .

Biological Activity

N,N-dimethyl-3-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group and a dioxepine isoquinoline moiety. This unique combination contributes to its pharmacological properties.

Molecular Formula

  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.53 g/mol

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies suggest it inhibits bacterial growth by disrupting cell wall synthesis.
  • Anticancer Properties : Preliminary research indicates potential anticancer effects through apoptosis induction in cancer cell lines. The compound may interfere with cellular signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : In vitro studies have demonstrated the ability of this compound to reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialCell wall synthesis inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines (A549 and HeLa), the compound was found to induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Case Study 3: Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models. This suggests potential therapeutic applications in chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.